molecular formula C6H3BrS2 B1286399 3-Bromothieno[3,2-b]thiophene CAS No. 25121-83-9

3-Bromothieno[3,2-b]thiophene

Cat. No. B1286399
CAS RN: 25121-83-9
M. Wt: 219.1 g/mol
InChI Key: YFWCQBIKGWTZQQ-UHFFFAOYSA-N
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Description

3-Bromothieno[3,2-b]thiophene is a brominated thiophene derivative that serves as a key intermediate in the synthesis of various organic compounds, particularly in the field of organic electronics and optoelectronics. The presence of the bromine atom makes it a versatile building block for further functionalization through cross-coupling reactions, which are pivotal in the development of new materials for electronic applications.

Synthesis Analysis

The synthesis of 3-Bromothieno[3,2-b]thiophene-related compounds has been achieved through various methods. For instance, the synthesis of 3,6-dialkoxythieno[3,2-b]thiophenes has been reported through three synthetic pathways, starting from 3,6-dibromothieno[3,2-b]thiophene or by trans-etherification of 3,6-dimethoxythieno[3,2-b]thiophene . Additionally, an efficient two-step synthesis of 3-alkylthieno[3,2-b]thiophenes has been developed, which significantly simplifies the preparation process of these compounds for use in organic electronic and optoelectronic applications .

Molecular Structure Analysis

The molecular structure of 3-Bromothieno[3,2-b]thiophene and its derivatives is crucial for their electronic properties. For example, the electronic properties of the 2,6-diiododithieno[3,2-b:2',3'-d]thiophene molecule and crystal were investigated, revealing uniaxial hole-transport character with an effective mass comparable to that in the pentacene single crystal . This highlights the importance of molecular structure in determining the transport properties of these materials.

Chemical Reactions Analysis

3-Bromothieno[3,2-b]thiophene derivatives undergo various chemical reactions that are essential for their functionalization. The regioselective bromination of thieno[2,3-b]pyridine, for example, demonstrates the potential of brominated derivatives as building blocks in drug discovery research . Furthermore, the functionalization of 3-bromonaphtho[2,3-b]thiophene via lithium-halogen exchange has been explored, with a specific order of addition required to avoid undesired rearrangement reactions .

Physical and Chemical Properties Analysis

The physical and chemical properties of 3-Bromothieno[3,2-b]thiophene derivatives are tailored for specific applications. The electropolymerization of 3-alkylthieno[3,2-b]thiophenes and subsequent analyses (SEM, AFM, and contact angle) indicated that longer alkyl chains result in more hydrophobic layers, which is beneficial for certain electronic applications . Additionally, the absorption and emission spectra, as well as the electrochemical studies of diselenopheno[3,2-b:2',3'-d]thiophenes, were carried out to investigate their optical and redox behaviors .

Scientific Research Applications

  • Pharmaceutical Applications

    • Thienothiophenes have been found to possess various pharmaceutical properties. They have been used in the development of antiviral, antitumor, antiglaucoma, and antimicrobial agents .
  • Optoelectronic Applications

    • Thienothiophenes have been used in the development of semiconductors, solar cells, organic field effect transistors, and electroluminescents .
    • They have also been used as an electron-withdrawing building block in organic electronics .
  • Organic Solar Cells

    • Thienothiophenes bearing a carboxyl group have been widely used in the development of donor and acceptor materials in organic solar cells .
  • Synthesis of Anticancer Agents

    • 2-Butylthiophene, a derivative of thiophene, is used as a raw material in the synthesis of anticancer agents .
  • Synthesis of Anti-Atherosclerotic Agents

    • 2-Octylthiophene, another derivative of thiophene, is used in the synthesis of anti-atherosclerotic agents .
  • Development of Insecticides

    • Thiophene derivatives also act as metal complexing agents and are used in the development of insecticides .
  • Organic Dyes and Polymers

    • Thienothiophenes have been used in the development of organic dyes and polymers .
  • Anion Transport

    • Thienothiophenes have been used in anion transport .
  • Catalysis

    • Thienothiophenes have been used in catalysis .
  • Fluorescent Probes

    • Thienothiophenes have been used in the development of fluorescent probes .
  • Photosystems

    • Thienothiophenes have been used in photosystems .
  • Molecular Recognition Systems

    • Certain molecules and ions with biological and environmental relevance can be targets for the design of molecular recognition systems .
  • Organic Light-Emitting Diodes (OLEDs)

    • Thienothiophenes have been used in the development of OLEDs .
  • Organic Field Effect Transistors (OFETs)

    • Thienothiophenes have been used in the development of OFETs .
  • Dye-Sensitized Solar Cells

    • Thienothiophenes have been used in the development of dye-sensitized solar cells .
  • Electrochromic Devices (ECDs)

    • Thienothiophenes have been used in the development of ECDs .
  • Bradsher Cyclization

    • Naphtho [2,3b]thiophene and its derivatives are commonly accessed by a Bradsher cyclization .
  • Functional Materials

    • Fused thiophenes have more rigid structures, with extended π-conjugation, which results in a lowering of the band gap and an increase in intermolecular interactions in the solid state .

Safety And Hazards

3-Bromothieno[3,2-b]thiophene is classified as a hazardous substance. It is recommended to avoid prolonged exposure and use caution when handling . It is advised not to breathe dust or vapor and to avoid getting it in eyes, on skin, or on clothing .

properties

IUPAC Name

6-bromothieno[3,2-b]thiophene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H3BrS2/c7-4-3-9-5-1-2-8-6(4)5/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFWCQBIKGWTZQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CSC2=C1SC=C2Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H3BrS2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50559634
Record name 3-Bromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

219.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Bromothieno[3,2-b]thiophene

CAS RN

25121-83-9
Record name 3-Bromothieno[3,2-b]thiophene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50559634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Bromothieno[3,2-b]thiophene
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Reactant of Route 6
3-Bromothieno[3,2-b]thiophene

Citations

For This Compound
50
Citations
A Capan, H Veisi, AC Goren, T Ozturk - Macromolecules, 2012 - ACS Publications
Thieno[3,2-b]thiophenes (TT), having para-substituted phenyl groups at C-3, have been synthesized through a ring closure reaction, using P 4 S 10 , in moderate to high yields. Their …
Number of citations: 65 pubs.acs.org
A Bugge - Acta Chem Scand, 1969 - actachemscand.org
The introduction of bromine and its subsequent replacement by other substituents in the isomeric thieno [2, 3-b] thiophene (I) and thieno [3, 2-b] thiophene (II) have been investigated. …
Number of citations: 43 actachemscand.org
JT Henssler, AJ Matzger - Organic Letters, 2009 - ACS Publications
An optimized synthetic methodology which allows for efficient and scalable access to the important fused-ring heterocycle thieno[3,2-b]thiophene and the first reported isolation of thieno[…
Number of citations: 82 pubs.acs.org
LS Fuller, B Iddon, KA Smith - Journal of the Chemical Society, Perkin …, 1997 - pubs.rsc.org
Methods for the large-scale synthesis of thieno[3,2-b]thiophene [including a catalytic vapour-phase reaction (at 550 C) between 2-(2-thienyl)ethanol and carbon disulfide], its 2-…
Number of citations: 199 pubs.rsc.org
T Yamamoto, H Katsuta, K Toyota, T Iwamoto… - Bulletin of the Chemical …, 2012 - journal.csj.jp
Benzo[b]thiophene, 4,7-dibromobenzo[b]thiophene, thieno[3,2-b]thiophene, and 3-bromothieno[3,2-b]thiophene were prepared by AuCl-catalyzed cyclization of (t-butylsulfanyl)(ethynyl)…
Number of citations: 16 www.journal.csj.jp
JW Ha, JB Park, HJ Park, DH Hwang - Polymers, 2020 - mdpi.com
3-(2-Octyldodecyl)thieno[3,2-b]thiophen was successfully synthesized as a new π-bridge with a long branched side alkyl chain. Two donor-π-bridge-acceptor type copolymers were …
Number of citations: 3 www.mdpi.com
M He, W Li, Y Gao, H Tian, J Zhang, H Tong… - …, 2016 - ACS Publications
A polycyclic aromatic unit comprising six rings, ie, 5,11-bis(2-octyldodecyl)dithieno[3,2-b:3′,2′-b′]naphtho[1,2-b:5,6-b′]dithiophene (DTNDT), was developed. Four donor–acceptor …
Number of citations: 30 pubs.acs.org
N Sato, Y Mazaki, K Kobayashi… - Journal of the Chemical …, 1992 - pubs.rsc.org
Linearly-condensed polythiophenes (4 and 5) have been prepared and their characteristic aggregation behaviour as hydrogen-poor π compounds in the solid state has been …
Number of citations: 61 pubs.rsc.org
L San Miguel, WW Porter, AJ Matzger - Organic Letters, 2007 - ACS Publications
A series of planar β-linked oligothiophenes based on thieno[3,2-b]thiophene and dithieno[3,2-b:2‘,3‘-d]thiophene fused units were synthesized. The optical data indicate a blue shift of …
Number of citations: 55 pubs.acs.org
W Wang, T Wang, X Wu, H Tong… - Materials Chemistry …, 2020 - pubs.rsc.org
The thieno[3,2-b]thiophene (TT) unit is a classic building block to construct high-performance fused-ring electron acceptors (FREAs) for organic solar cells (OSCs). In this work, a star-…
Number of citations: 7 pubs.rsc.org

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